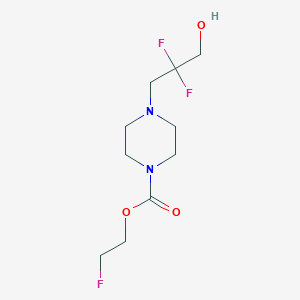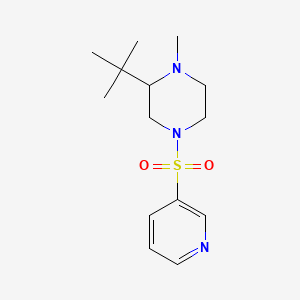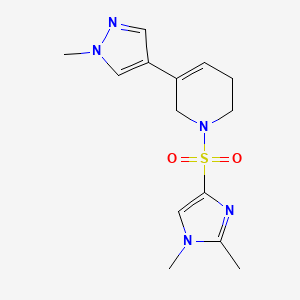![molecular formula C14H16N4O2S B6982995 3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine](/img/structure/B6982995.png)
3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine is a sulfonyl-pyridine derivative with notable pharmacological and industrial significance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine involves multi-step reactions:
Starting Materials: : The reaction begins with the preparation of the 1-methylpyrazol-4-yl group and the 3,6-dihydro-2H-pyridin-1-yl group.
Formation of Sulfonyl Intermediate: : The sulfonylation of the pyridine ring is achieved by reacting it with an appropriate sulfonyl chloride under base conditions such as sodium hydroxide.
Coupling Reaction: : The final compound is formed through coupling reactions involving the sulfonyl intermediate and the other necessary groups under specific temperature and solvent conditions, like reflux in toluene.
Industrial Production Methods
In an industrial setting, large-scale production would involve:
Batch Reactors: : Utilization of batch reactors to control reaction conditions precisely.
Purification: : Techniques like recrystallization, chromatography, or distillation to obtain a high-purity product.
Quality Control: : Analytical methods such as HPLC or NMR to ensure consistency and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidation can occur at the pyridine ring, transforming it into pyridine-N-oxide derivatives.
Reduction: : Reduction reactions may lead to the formation of dihydropyridine derivatives.
Substitution: : Nucleophilic substitution on the sulfonyl group, leading to various functional group modifications.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for mild conditions.
Reduction: : Lithium aluminum hydride (LAH) or hydrogenation with Pd/C catalyst.
Substitution: : Use of nucleophiles like amines or thiols under conditions such as heating in DMF.
Major Products
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Reduced pyridine or dihydropyridine compounds.
Substitution: : Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine has extensive applications across various fields:
Chemistry: : Acts as a ligand in coordination chemistry, forming complexes with metals.
Biology: : Used in biochemical assays to study enzyme interactions and receptor bindings.
Medicine: : Potential application as an anti-inflammatory or anticancer agent due to its ability to inhibit specific pathways.
Industry: : Employed in material science for the synthesis of advanced polymers and specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, possibly inhibiting or activating biological pathways.
Pathways: : Interaction with the sulfonyl group leads to modulation of signal transduction pathways, impacting cellular processes like proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-sulfonylpyridine: : Lacks the 1-methylpyrazol group, leading to different reactivity and applications.
5-(1-methylpyrazol-4-yl)pyridine: : Lacks the sulfonyl group, thus has varied biological activity.
Unique Properties
The dual presence of the sulfonyl and 1-methylpyrazol groups in 3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine provides a unique profile of chemical reactivity and biological activity, making it a versatile compound in scientific research.
This detailed exploration of this compound covers its synthesis, reactions, applications, and mechanisms, highlighting its significance in multiple fields.
Properties
IUPAC Name |
3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-17-10-13(8-16-17)12-4-3-7-18(11-12)21(19,20)14-5-2-6-15-9-14/h2,4-6,8-10H,3,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKPXZKHHFEHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6982914.png)
![1-Ethyl-3-methyl-1-propan-2-yl-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B6982923.png)

![5-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6982937.png)
![2-[[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B6982944.png)
![methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate](/img/structure/B6982945.png)

![5-chloro-1,3-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyrazole-4-sulfonamide](/img/structure/B6982957.png)
![1-Cyclopentyl-1-methyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B6982971.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyridine-3-sulfonamide](/img/structure/B6982972.png)
![1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B6982976.png)
![1-Ethyl-3-[4-(4-pyridin-2-yl-1,3-thiazol-2-yl)butyl]urea](/img/structure/B6982984.png)
![3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile](/img/structure/B6982988.png)

